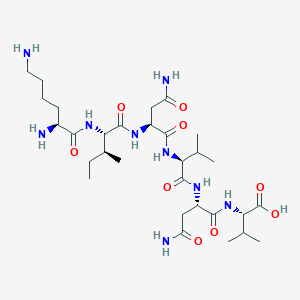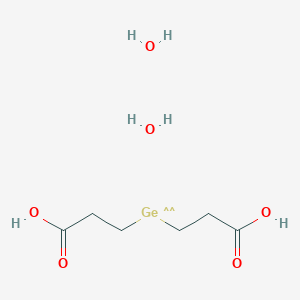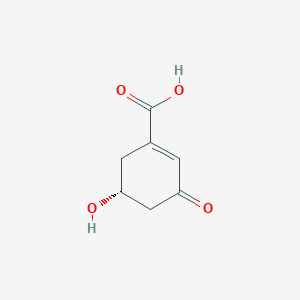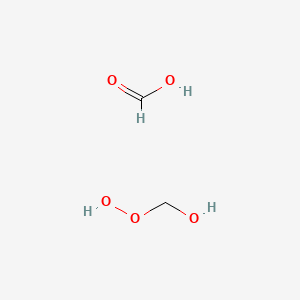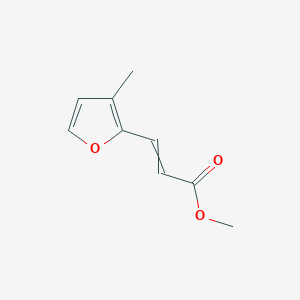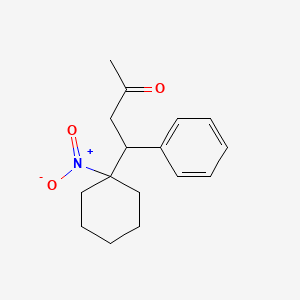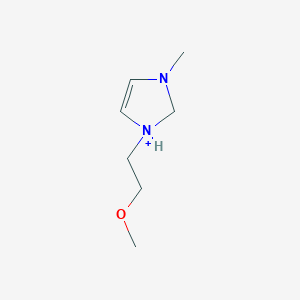![molecular formula C24H9AlF18 B14252433 Tris[3,5-bis(trifluoromethyl)phenyl]alumane CAS No. 237079-55-9](/img/structure/B14252433.png)
Tris[3,5-bis(trifluoromethyl)phenyl]alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[3,5-bis(trifluoromethyl)phenyl]alumane is a compound that belongs to the class of organoaluminum compounds. It is characterized by the presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to an aluminum atom. This compound is known for its strong Lewis acidity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]alumane typically involves the reaction of aluminum trichloride with 3,5-bis(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction proceeds as follows:
AlCl3+3LiC6H3(CF3)2→Al(C6H3(CF3)2)3+3LiCl
The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[3,5-bis(trifluoromethyl)phenyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of substituted organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Tris[3,5-bis(trifluoromethyl)phenyl]alumane has several scientific research applications, including:
Chemistry: It is used as a Lewis acid catalyst in various organic reactions, such as Friedel-Crafts acylation and alkylation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Tris[3,5-bis(trifluoromethyl)phenyl]alumane involves its strong Lewis acidity, which allows it to accept electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The compound can interact with molecular targets such as nucleophiles and electrophiles, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris[3,5-bis(trifluoromethyl)phenyl]borane
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
- Tris[3,5-bis(trifluoromethyl)phenyl]silane
Uniqueness
Tris[3,5-bis(trifluoromethyl)phenyl]alumane is unique due to its strong Lewis acidity and the presence of trifluoromethyl groups, which enhance its reactivity and stability
Eigenschaften
CAS-Nummer |
237079-55-9 |
|---|---|
Molekularformel |
C24H9AlF18 |
Molekulargewicht |
666.3 g/mol |
IUPAC-Name |
tris[3,5-bis(trifluoromethyl)phenyl]alumane |
InChI |
InChI=1S/3C8H3F6.Al/c3*9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h3*2-4H; |
InChI-Schlüssel |
RXOKKZBVQOZILW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)[Al](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


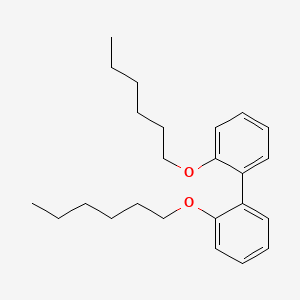
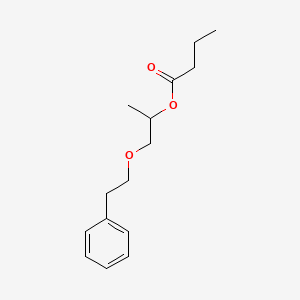
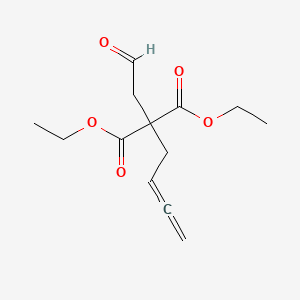
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
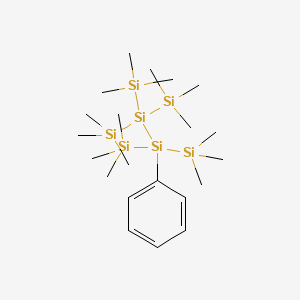
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
